molecular formula C14H20O2 B14087191 Cyclohexyl-(3-methoxyphenyl)methanol

Cyclohexyl-(3-methoxyphenyl)methanol

Cat. No.: B14087191
M. Wt: 220.31 g/mol
InChI Key: XGYYVZNWNVDZPC-UHFFFAOYSA-N
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Description

Cyclohexyl-(3-methoxyphenyl)methanol is an organic compound that features a cyclohexyl group attached to a methanol moiety, which is further substituted with a 3-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl-(3-methoxyphenyl)methanol can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarbonyl chloride with 3-methoxyphenol in the presence of a catalyst such as aluminium chloride. This reaction typically occurs without a solvent at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves the hydroformylation of cyclohexene, followed by hydrogenation of the resulting cyclohexanecarboxaldehyde to yield the desired alcohol .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl-(3-methoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products

The major products formed from these reactions include cyclohexyl ketones, cyclohexyl carboxylic acids, and various substituted cyclohexyl derivatives .

Scientific Research Applications

Cyclohexyl-(3-methoxyphenyl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which cyclohexyl-(3-methoxyphenyl)methanol exerts its effects involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

cyclohexyl-(3-methoxyphenyl)methanol

InChI

InChI=1S/C14H20O2/c1-16-13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h5,8-11,14-15H,2-4,6-7H2,1H3

InChI Key

XGYYVZNWNVDZPC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(C2CCCCC2)O

Origin of Product

United States

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